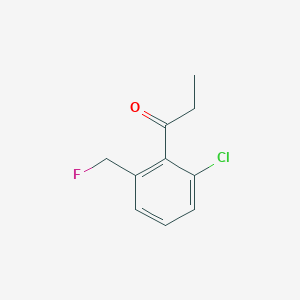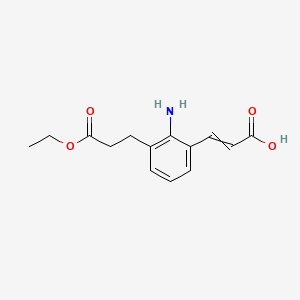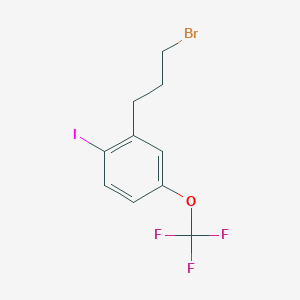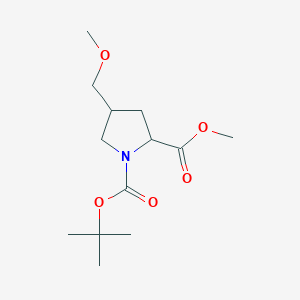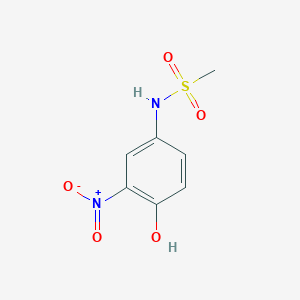
N-(4-Hydroxy-3-nitrophenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, is an organic compound with the molecular formula C7H8N2O5S It is characterized by the presence of a methanesulfonamide group attached to a 4-hydroxy-3-nitrophenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, typically involves the reaction of 4-hydroxy-3-nitroaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, such as amino derivatives, alkylated products, and acylated products .
科学研究应用
Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular pathways and targets are still under investigation .
相似化合物的比较
Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, can be compared with other similar compounds, such as:
N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (nimesulide): Known for its anti-inflammatory and analgesic properties.
(4-nitrophenyl)sulfonyltryptophan: Investigated for its potential biological activities.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)- .
属性
CAS 编号 |
89131-37-3 |
|---|---|
分子式 |
C7H8N2O5S |
分子量 |
232.22 g/mol |
IUPAC 名称 |
N-(4-hydroxy-3-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8N2O5S/c1-15(13,14)8-5-2-3-7(10)6(4-5)9(11)12/h2-4,8,10H,1H3 |
InChI 键 |
DPORWUYRVLHXJT-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


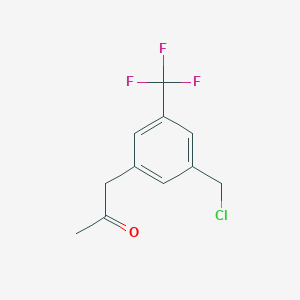

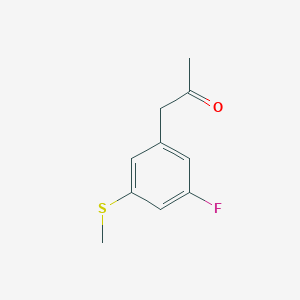
![8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate](/img/structure/B14056592.png)
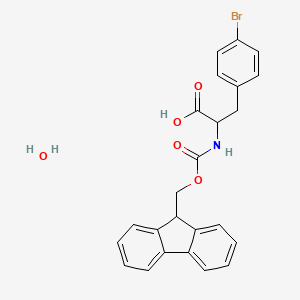
![(S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl](/img/structure/B14056615.png)
